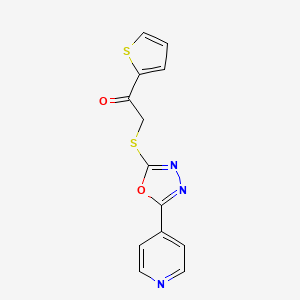

2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone

Description

2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-4-yl group. A thioether (-S-) linker connects this oxadiazole moiety to an ethanone group, which is further substituted with a thiophen-2-yl ring. This structure combines aromatic heterocycles (pyridine, thiophene) with a sulfur-containing oxadiazole scaffold, making it a candidate for diverse biological and material science applications. Its synthesis typically involves nucleophilic substitution between 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol and α-halogenated ketones under basic conditions , though alternative routes may employ multi-component reactions .

Properties

IUPAC Name |

2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2S2/c17-10(11-2-1-7-19-11)8-20-13-16-15-12(18-13)9-3-5-14-6-4-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTOGONRXNXZFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Thioether formation: The oxadiazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

Coupling with pyridine and thiophene rings: The final step involves coupling the oxadiazole-thioether intermediate with pyridine and thiophene derivatives under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the thiophene ring, potentially leading to ring-opening or hydrogenation products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine or thiophene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions (e.g., Lewis acids or bases as catalysts).

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced forms of the oxadiazole or thiophene rings.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,3,4-oxadiazole-thio-ethanone derivatives. Key structural analogues include:

Physicochemical Properties

- Melting Points: The target compound’s analogues exhibit a wide range of melting points (156–196°C), influenced by substituent bulk and polarity. For example, phenothiazine derivatives (compounds 29–31) show higher melting points (156–196°C) due to rigid aromatic systems , while furan/piperidine derivatives likely have lower mp due to flexibility .

- Spectroscopic Data: IR: C–S stretching vibrations in oxadiazole-thio-ethanones appear near 621 cm⁻¹ (e.g., compound 11a) . Mass Spectrometry: Molecular ion peaks align with calculated masses (e.g., m/z 361 for C₁₇H₁₃ClN₂O₃S) .

Biological Activity

The compound 2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is , indicating the presence of multiple heteroatoms that contribute to its biological properties. The structure features a pyridine ring, an oxadiazole moiety, and a thiophenyl group, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to this compound:

- Telomerase Inhibition : A study demonstrated that derivatives containing similar oxadiazole structures exhibited significant telomerase inhibitory activity. Compound 6s from this series showed an IC₅₀ value of against various cancer cell lines (HEPG2, MCF7, SW1116, BGC823), indicating strong potential as a telomerase inhibitor .

- Broad-Spectrum Anticancer Activity : The synthesized compounds were evaluated for their anticancer effects, with some derivatives showing IC₅₀ values ranging from to . This suggests that the compound may possess broad-spectrum anticancer properties .

Antimicrobial Activity

The antimicrobial potential of 1,3,4-oxadiazole derivatives has been extensively researched:

- Antitubercular Activity : Compounds similar to this compound have shown promising results against Mycobacterium tuberculosis, both drug-susceptible and resistant strains. For instance, N-dodecyl derivatives demonstrated MIC values between and .

- Bacterial Inhibition : Research indicates that oxadiazole derivatives exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with some compounds showing efficacy comparable to standard antibiotics like ampicillin .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The inhibition of key enzymes involved in cellular processes is a common mechanism for many oxadiazole derivatives. For example, studies have shown that certain oxadiazoles inhibit the enoyl reductase enzyme (InhA), crucial for mycolic acid biosynthesis in Mycobacterium species .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions of these compounds with target proteins. Molecular docking has suggested favorable interactions between the compounds and active sites of relevant enzymes .

Summary Table of Biological Activities

Q & A

Q. Key Considerations :

- Solvent choice (e.g., DMF, dichloromethane) and inert atmospheres minimize side reactions .

- Intermediate purity is verified using TLC or HPLC before proceeding .

Basic: Which spectroscopic techniques are most reliable for characterizing intermediates and the final compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, thiophene protons appear as multiplets at δ 6.8–7.5 ppm, while oxadiazole-linked pyridine protons resonate near δ 8.5–9.0 ppm .

- 2D NMR (COSY, HSQC) resolves complex coupling in overlapping signals.

Mass Spectrometry (MS) :

- High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragments. A typical EI-MS spectrum for analogous compounds shows m/z peaks correlating with oxadiazole and thiophene cleavage .

IR Spectroscopy :

- Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) validate functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.